1,6-Diacetoxyhexane

Vue d'ensemble

Description

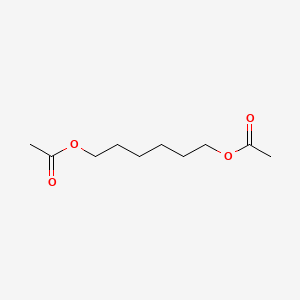

1,6-Diacetoxyhexane is an organic compound with the molecular formula C10H18O4. It is a diester derived from hexane, where two hydroxyl groups are replaced by acetoxy groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Diacetoxyhexane can be synthesized through the esterification of 1,6-hexanediol with acetic anhydride in the presence of a strong acid catalyst such as fluorine . The reaction typically proceeds as follows: [ \text{C6H14(OH)2} + 2 \text{CH3COOH} \rightarrow \text{C10H18O4} + 2 \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Conversion from Isosorbide Diacetate

Recent studies have highlighted an efficient method for synthesizing 1,6-diacetoxyhexane from isosorbide diacetate using a combined hetero-/homogeneous tandem catalyst system. The process involves:

-

Catalysts Used : A combination of ruthenium on carbon (Ru/C) and lanthanum triflate (La(OTf)₃) serves as the Lewis acid.

-

Solvent : The reaction is conducted in acetic acid (HOAc).

-

Yield : The conversion yields up to 22% of this compound alongside various alkanes as by-products due to hydrodeoxygenation (HDO) of the substrate .

Pyrolysis Method

Another approach involves the pyrolysis of this compound at elevated temperatures. This method has been explored for producing alkenes such as hexadiene:

-

Temperature Range : Pyrolysis is typically conducted between 350°C and 400°C.

-

Yield Variations : Adjusting the feed rate influences the yield; for instance, lower feed rates result in decreased yields due to polymerization tendencies at high temperatures .

Hydrolysis

The hydrolysis of this compound can lead to the formation of hexanediol and acetic acid. This reaction typically occurs under acidic or basic conditions:

Dehydration

Dehydration reactions can be performed to yield alkenes from this compound through elimination reactions:

This reaction can be catalyzed by strong acids or through thermal processes.

Esterification

As an acetate compound, this compound can undergo further esterification reactions with alcohols or other nucleophiles:

These reactions are significant in modifying the compound for specific applications in organic synthesis.

Market Consumption Data

A comprehensive analysis of global consumption patterns indicates that the demand for this compound is influenced by its applications across different industries. The following table summarizes key market data:

| Year | Consumption (Metric Tons) | Major Regions |

|---|---|---|

| 2019 | X | North America |

| 2020 | Y | Europe |

| 2021 | Z | Asia-Pacific |

| Forecast | Increasing | Global |

Note: Actual consumption figures are subject to proprietary databases and require access for precise numbers.

Applications De Recherche Scientifique

1,6-Diacetoxyhexane has several applications in scientific research and industry:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.

Biodegradable Plastics: It serves as a building block for biodegradable plastic materials.

Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.

Organic Synthesis: It acts as a reagent in organic synthesis for the preparation of complex molecules.

Mécanisme D'action

The mechanism of action of 1,6-diacetoxyhexane primarily involves its reactivity as an ester. The acetoxy groups can undergo hydrolysis, releasing acetic acid and the corresponding diol. This reactivity is exploited in various chemical processes where controlled hydrolysis or esterification is required.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Hexanediol: The parent diol from which 1,6-diacetoxyhexane is derived.

Hexanedioic Acid: An oxidation product of this compound.

1,6-Dibromohexane: Another derivative of hexane with different functional groups.

Uniqueness

This compound is unique due to its dual ester functional groups, which provide distinct reactivity compared to its parent diol and other derivatives. This makes it particularly useful in applications requiring ester functionalities, such as polymer synthesis and organic reactions.

Activité Biologique

1,6-Diacetoxyhexane (C10H18O4), also known as 1,6-hexanediol diacetate, is a compound derived from the esterification of 1,6-hexanediol with acetic acid. This compound has garnered interest in various fields of research due to its potential biological activities and applications in biochemistry and industrial processes. This article explores the biological activity of this compound, focusing on its hydrolysis, metabolic pathways, and effects on cellular mechanisms.

This compound is characterized by the following chemical properties:

- Molecular Formula: C10H18O4

- Molecular Weight: 202.25 g/mol

- Structure: It features two acetoxy groups attached to a hexane backbone.

Hydrolysis and Metabolism

This compound undergoes hydrolysis to yield 1,6-hexanediol and acetate. Research indicates that this hydrolysis can be catalyzed by specific enzymes such as esterases. A study demonstrated that when 40 mM of this compound was introduced into a bioreactor, it was rapidly hydrolyzed within the first four hours, resulting in significant production of acetate and 6-hydroxy hexyl compounds . This hydrolysis process is crucial for understanding how the compound interacts with biological systems.

Enzymatic Activity

The enzymatic breakdown of this compound has been investigated using various microbial strains. For instance, Pseudomonas putida has been shown to effectively produce diacetoxyhexane through metabolic engineering approaches. The expression of specific esterase genes significantly influences the efficiency of this conversion .

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme Source | Hydrolysis Rate (mM/h) | Byproducts Produced |

|---|---|---|

| Pseudomonas putida | 10 | Acetate, 6-Hydroxy Hexanol |

| Cutinase ACut2 | Variable | Acetic Acid |

Effects on Cellular Mechanisms

Recent studies have highlighted the impact of this compound on cellular permeability and transport mechanisms. For example, exposure to this compound alters the permeability barrier of nuclear pore complexes (NPCs) in yeast cells. At concentrations up to 5%, it was observed that this compound increased the influx of reporter proteins into the nucleus without affecting cell viability or ATP levels . This suggests that while it modifies cellular transport dynamics, it does not induce significant cytotoxicity under controlled conditions.

Case Studies

Case Study 1: Impact on Yeast Cells

A study assessed the effects of 5% this compound on baker's yeast. The results showed no notable changes in growth or ATP levels after a short exposure period. However, there were observable effects on cytoskeletal structures and protein stress responses .

Case Study 2: Biocatalysis Applications

In an industrial context, research focused on optimizing biocatalytic processes for producing diacetoxyhexane from isosorbide diacetate. The use of specific enzyme systems improved yield and selectivity for desired products while minimizing byproducts .

Propriétés

IUPAC Name |

6-acetyloxyhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWEWMHABZQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884237 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-17-9 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,6-diacetoxyhexane interact with per-ethylated pillar[5]arene?

A1: Research indicates that this compound exhibits a strong binding affinity towards per-ethylated pillar[5]arene. The host molecule, per-ethylated pillar[5]arene, can fully encapsulate this compound within its cavity, forming a supramolecular complex resembling a []pseudorotaxane. [] This interaction highlights the potential of per-ethylated pillar[5]arene as a host molecule for recognizing and binding with linear aliphatic esters like this compound. []

Q2: Can this compound be synthesized through catalytic conversion?

A2: Yes, this compound can be synthesized through the catalytic conversion of isosorbide diacetate. This process employs a combined hetero-/homogeneous tandem catalyst system. [] While the abstract doesn't detail the specific catalysts or reaction conditions, it suggests a potential pathway for producing this compound from a renewable resource like isosorbide. [] Further investigation into the specifics of this conversion method could provide valuable insights into its efficiency and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.